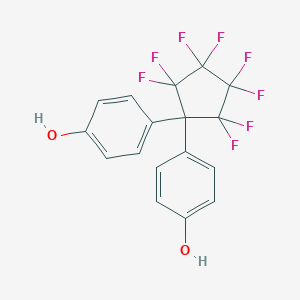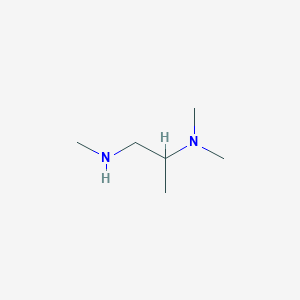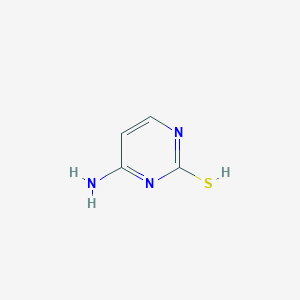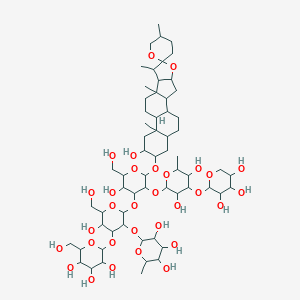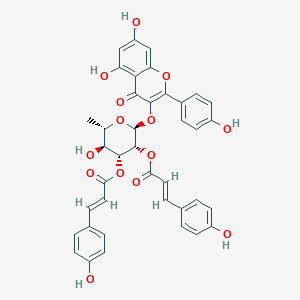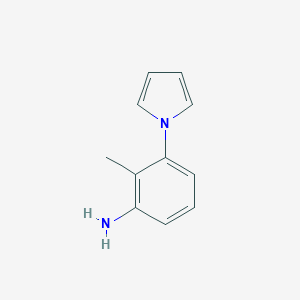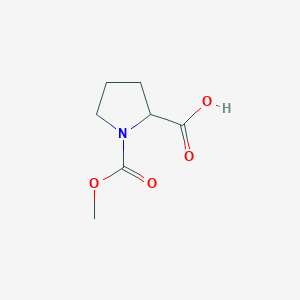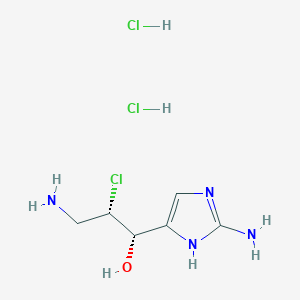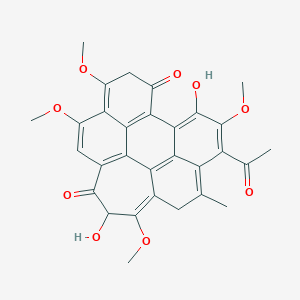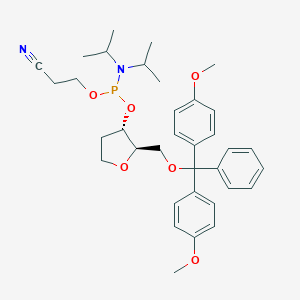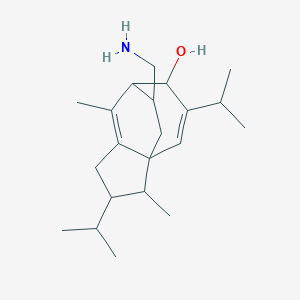
11-Addtddo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Addtddo, also known as 11-(2-dimethylamino-ethyl)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic benefits. This compound belongs to the class of dibenzoxepin derivatives and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 11-AddtddoAddtddo is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including serotonin and norepinephrine. It may also have antioxidant properties and protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 11-AddtddoAddtddo can have a variety of biochemical and physiological effects. These include an increase in brain-derived neurotrophic factor (BDNF), a decrease in inflammatory markers, and an increase in antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 11-AddtddoAddtddo in lab experiments is its relatively low toxicity. However, its solubility can be a limitation, and it may require the use of organic solvents. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant and neuroprotective agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the investigation of its potential side effects are important areas for future research.
Métodos De Síntesis
The synthesis of 11-AddtddoAddtddo involves several steps, including the preparation of the starting materials, the formation of the dibenzoxepin ring system, and the introduction of the dimethylaminoethyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential therapeutic applications of 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant. Animal studies have shown that 11-AddtddoAddtddo has antidepressant-like effects and may act through the serotonergic and noradrenergic systems.
Another area of research is the potential use of 11-AddtddoAddtddo as a neuroprotective agent. Studies have shown that 11-AddtddoAddtddo can protect neurons from oxidative stress and may have potential in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
125768-67-4 |
|---|---|
Nombre del producto |
11-Addtddo |
Fórmula molecular |
C21H35NO |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
12-(aminomethyl)-2,6-dimethyl-3,9-di(propan-2-yl)tricyclo[5.3.2.01,5]dodeca-5,9-dien-8-ol |
InChI |
InChI=1S/C21H35NO/c1-11(2)16-7-18-13(5)19-15(10-22)8-21(18,14(16)6)9-17(12(3)4)20(19)23/h9,11-12,14-16,19-20,23H,7-8,10,22H2,1-6H3 |
Clave InChI |
TZSJYIHAYRSAJY-UHFFFAOYSA-N |
SMILES |
CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |
SMILES canónico |
CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |
Sinónimos |
11-ADDTDDO 11-aminomethyl-2,6-dimethyl-3,9-diisopropyltricyclo(5.3.2.0)dodeca-5,9-dien-8-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



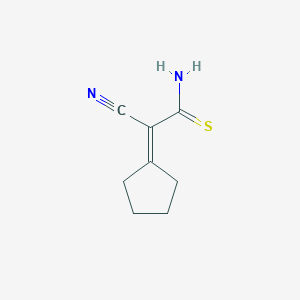
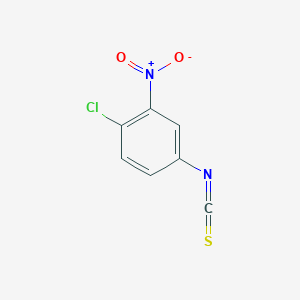
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
